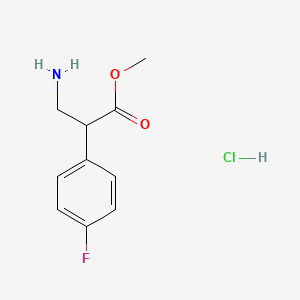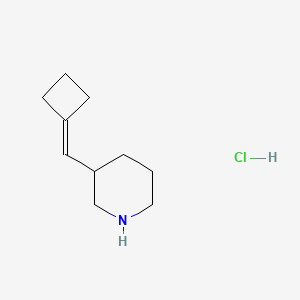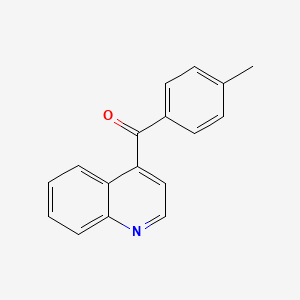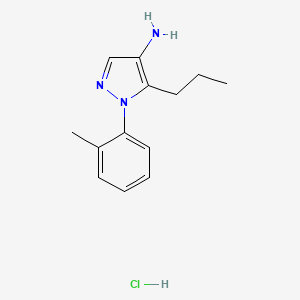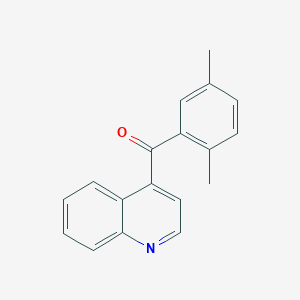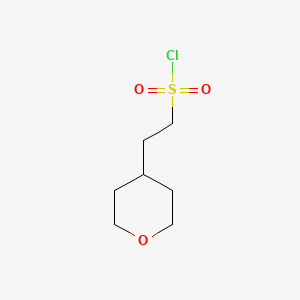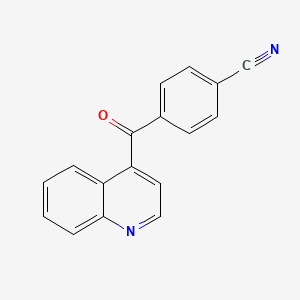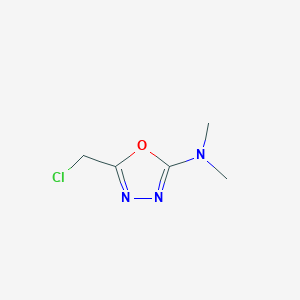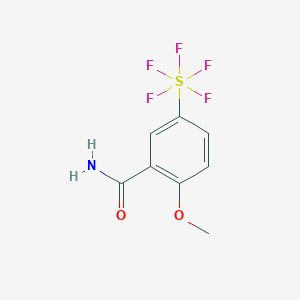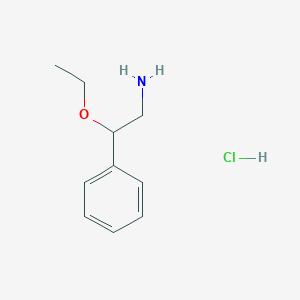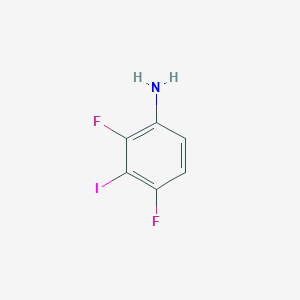
2,4-Difluoro-3-iodoaniline
説明
2,4-Difluoro-3-iodoaniline is a chemical compound with the molecular formula C6H4F2IN . It has a molecular weight of 255.01 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 2,4-Difluoro-3-iodoaniline is1S/C6H4F2IN/c7-3-1-2-4 (10)5 (8)6 (3)9/h1-2H,10H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
2,4-Difluoro-3-iodoaniline is a solid at room temperature . It has a predicted boiling point of 266.7±40.0 °C and a predicted density of 2.086±0.06 g/cm3 . The compound has a predicted pKa value of 2.30±0.10 .科学的研究の応用
In Vitro Nephrotoxicity Studies
2,4-Difluoro-3-iodoaniline, as a haloaniline, is relevant in studying nephrotoxic effects. A study on haloanilines, including 4-iodoaniline, demonstrated their varying nephrotoxic potential, with some haloanilines proving more potent nephrotoxicants than others (Hong, Anestis, Henderson, & Rankin, 2000).
Synthesis of Fluoroalkylated Indoles
2,4-Difluoro-3-iodoaniline can be useful in the synthesis of fluoroalkylated indoles. A study demonstrated the palladium-catalyzed annulation of fluorine-containing internal alkynes with 2-iodoanilines, leading to the selective formation of fluoroalkylated indoles (Konno, Chae, Ishihara, & Yamanaka, 2004).
Electrochemical Oxidation Studies
The electrochemical behavior of haloanilines, including 4-iodoaniline, has been explored, providing insights into their oxidation mechanisms. Such studies are vital in understanding the electrochemical properties of haloanilines and their potential applications (Kádár, Nagy, Karancsi, & Farsang, 2001).
Synthesis of Cyclopropenes
Studies on the synthesis of cyclopropenes, including 3,3-difluoro-1-iodocyclopropenes, offer insight into creating structurally unique compounds. These synthesized iodides have potential for further functionalization (Xu & Chen, 2002).
Nonbonding Interaction Analysis
Research on halogeno aniline derivatives, including 4-iodoaniline, can shed light on the impact of fluorine substitution on noncovalent interactions, essential in drug-protein complex formation (Pietruś et al., 2021).
Radical Chemistry with Iodine(III) Reagents
The study of iodine(III) reagents in radical chemistry, including their reactions with halogenated anilines, contributes significantly to our understanding of radical generation and functionalization processes (Wang & Studer, 2017).
Gas Phase Fragmentation Mechanism Study
Investigating the fragmentation mechanism of iodoanilines, including 2-iodoaniline, in the gas phase enhances our understanding of molecular-oxygen-mediated reactions, with implications in mass spectrometry and analytical chemistry (Errabelli, Zheng, & Attygalle, 2020).
Thermo- and Photochromic Behavior in Molecular Co-crystals
The study of molecular co-crystals, including those with 4-iodoaniline, highlights the effects of halogen bonding on their thermo- and photochromic behavior. This research is significant for developing thermo- and photo-responsive materials (Carletta et al., 2017).
Cyclization in Synthesis of Quinoline Derivatives
Nickel-catalyzed cyclization of 2-iodoanilines for synthesizing quinoline derivatives is another application area. This methodology is useful in the synthesis of naturally occurring quinoline derivatives (Korivi & Cheng, 2006).
Safety And Hazards
2,4-Difluoro-3-iodoaniline is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2,4-difluoro-3-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2IN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVJNOOHMIVNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-iodoaniline | |
CAS RN |
1437316-91-0 | |
| Record name | 2,4-difluoro-3-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1433564.png)
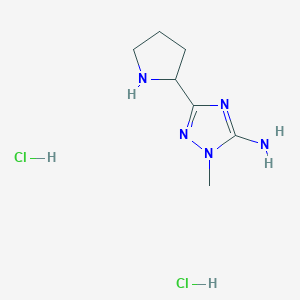

![[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1433572.png)
